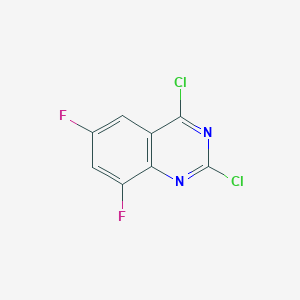

2,4-Dichloro-6,8-difluoroquinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-Dichloro-6,8-difluoroquinazoline is a chemical compound with the molecular formula C8H2Cl2F2N2 . It has a molecular weight of 235.02 . The compound is typically stored at 4°C and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H2Cl2F2N2/c9-7-4-1-3(11)2-5(12)6(4)13-8(10)14-7/h1-2H . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis

This compound has a density of 1.7±0.1 g/cm3, a boiling point of 274.3±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 50.1±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 142.3±3.0 cm3 .Scientific Research Applications

Synthesis and Derivatives

- Novel halogenated 2,4-diaminoquinazolines, including difluoro isomers, were synthesized for potential applications in various chemical reactions (Tomažič & Hynes, 1992).

- A study on acetonitrile-mediated synthesis developed methods for creating 2,4-dichloroquinazolines from anthranilonitriles (Lee et al., 2006).

Chemical Properties and Reactions

- Research on the photophysical properties of 2,6,8-Triaryl-4-(phenylethynyl)quinazolines provided insights into the absorption and emission properties of polysubstituted quinazolines (Mphahlele et al., 2014).

- Investigations into the synthesis and reactivity of 2-chloroquinazoline from 2,4-dichloroquinazoline revealed it as a versatile building block in chemical synthesis (Henriksen & Sørensen, 2006).

Biological Applications

- Antimycobacterial activities of derivatives like 3-arylquinazoline-2,4(1H,3H)-diones and their thioxo analogs were assessed, showing increased activity upon replacement of oxygen by sulfur (Waisser et al., 2001).

- The discovery of 4-aminoquinazolines as potent apoptosis inducers and their effectiveness as anticancer agents with high blood-brain barrier penetration was reported (Sirisoma et al., 2009).

Photophysical and Lighting Applications

- Synthesis of quinoline-based heterocyclic compounds, including derivatives of 2,4-dichloroquinazoline, was explored for applications in blue lighting (Kumar et al., 2015).

Antimicrobial and Antifungal Activities

- A study synthesized derivatives with a 6,8-dibromo-2-methylquinazoline moiety, showing potential analgesic activity (Saad et al., 2011).

- Synthesis and antimicrobial activity of novel derivatives bearing a 6,8-dibromoquinazolin-4(3H)one moiety were investigated (Patel, Patel, & Barat, 2010).

Anticancer Studies

- The synthesis, crystal structure, and evaluation of the anticancer activity of 2,4-dichloro-6-methylquinoline on human oral carcinoma cell lines were presented (Somvanshi et al., 2008).

Chemosensor Development

- A rhodamine derivative with 2,4-dichloroquinazoline was reported as a selective fluorescent and colorimetric chemosensor for mercury in various mediums (Wang et al., 2014).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 2,4-Dichloro-6,8-difluoroquinazoline are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

It is known that quinazoline derivatives often interact with their targets by binding to specific receptor sites, thereby modulating the activity of those targets .

Biochemical Pathways

Quinazoline derivatives have been found to affect a variety of biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction .

Pharmacokinetics

It is known that quinazoline derivatives generally have good bioavailability due to their lipophilic nature .

Result of Action

Quinazoline derivatives are often associated with modulation of cellular processes such as cell proliferation and apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity .

Properties

IUPAC Name |

2,4-dichloro-6,8-difluoroquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl2F2N2/c9-7-4-1-3(11)2-5(12)6(4)13-8(10)14-7/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLIIQVKHFIIQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=NC(=N2)Cl)Cl)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl2F2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)ethyl]propanamide](/img/structure/B2405233.png)

![{[(6-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B2405234.png)

![N-cyclopentyl-2-(2,4-dioxo-3-phenethyl-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2405236.png)

![3-[(4-chlorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B2405237.png)

![2-chloro-N-[2-(cyclohexen-1-yl)ethylcarbamoyl]acetamide](/img/structure/B2405242.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2405245.png)

![Methyl 2-{[2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate](/img/structure/B2405256.png)